Comprehensive Technical Guide on 2-(3,5-Difluorophenyl)phenol: Structural Properties, Synthesis, and Applications
Comprehensive Technical Guide on 2-(3,5-Difluorophenyl)phenol: Structural Properties, Synthesis, and Applications
Executive Summary
In contemporary medicinal chemistry and advanced materials science, fluorinated biaryl systems represent a privileged structural motif. Specifically, 2-(3,5-Difluorophenyl)phenol (also known as 3',5'-Difluoro-[1,1'-biphenyl]-2-ol) serves as a highly versatile building block[1]. The strategic placement of fluorine atoms on the biphenyl core fundamentally alters the molecule's physicochemical profile, enhancing metabolic stability and modulating lipophilicity without imposing significant steric bulk. This guide provides an in-depth analysis of its structural properties, a self-validating protocol for its synthesis via2[2], and its downstream applications.
Structural and Physicochemical Profiling
The architecture of 2-(3,5-Difluorophenyl)phenol consists of a phenol ring directly coupled to a 3,5-difluorophenyl moiety. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted biphenyl-2-ol. Furthermore, the 3,5-difluoro substitution pattern effectively blocks two primary metabolic hotspots (ortho and para positions relative to the biaryl linkage on the distal ring), significantly reducing susceptibility to cytochrome P450-mediated oxidative degradation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(3,5-Difluorophenyl)phenol |
| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-2-ol[3] |
| CAS Registry Number | 794586-19-9[1] |
| Molecular Formula | C12H8F2O |
| Molecular Weight | 206.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in H2O |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 2-(3,5-Difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4[4] and 5 (CAS 156545-07-2)[5].
Mechanistic Causality
The reaction relies on a Pd(0)/Pd(II) catalytic cycle:
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Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of 2-bromophenol, forming a stable Pd(II) intermediate[6].
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Base Activation: The addition of a mild base (e.g., K2CO3) is critical. It coordinates with the 3,5-difluorophenylboronic acid to form a tetrahedral boronate complex, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium center[2].
-
Transmetalation & Reductive Elimination: The aryl group transfers to the Pd(II) complex, followed by reductive elimination, which releases the target biaryl product and regenerates the active Pd(0) species[7].
Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-(3,5-Difluorophenyl)phenol.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol integrates causality-driven steps and built-in validation checkpoints.
Reagents:
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2-Bromophenol (1.0 equiv)[4]
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3,5-Difluorophenylboronic acid (1.2 equiv)[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v)
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2-bromophenol and 3,5-difluorophenylboronic acid in the Toluene/Ethanol/Water mixture. Causality: The biphasic solvent system ensures solubility of both the organic substrates (Toluene/EtOH) and the inorganic base (Water).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing yield.
-
Catalyst Addition: Add K2CO3 and Pd(PPh3)4 under a positive pressure of argon.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 12 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1); the disappearance of the 2-bromophenol spot indicates reaction completion.
-
Work-Up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual ethanol and inorganic salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Isolate the product via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc).
Step-by-step experimental workflow for synthesis and validation of the target compound.
Analytical Characterization Protocols
A rigorous self-validating system requires orthogonal analytical techniques to confirm structural integrity and purity.
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1H NMR (400 MHz, CDCl3): The spectrum must exhibit a distinct, exchangeable singlet for the phenolic -OH (~5.0-5.5 ppm). The 3,5-difluorophenyl protons typically appear as a complex multiplet around 6.8-7.1 ppm due to scalar coupling with the fluorine atoms (J_HF).
-
19F NMR (376 MHz, CDCl3): A critical validation step. The spectrum will show a distinct signal (often a triplet or multiplet) around -110 ppm, confirming the presence of the two chemically equivalent fluorine atoms on the aromatic ring.
-
LC-MS (ESI-): High-resolution mass spectrometry should yield an [M-H]- peak at m/z 205.04, confirming the molecular weight of the deprotonated species.
Applications in Drug Discovery & Materials Science
Medicinal Chemistry: The 2-(3,5-difluorophenyl)phenol scaffold is frequently utilized in the development of novel therapeutics, including kinase inhibitors and modulators of protein-protein interactions[7]. The inclusion of the 3,5-difluoro motif improves the lipophilic efficiency (LipE) of the drug candidate. By lowering the pKa of the adjacent rings and reducing the electron density of the pi-system, it mitigates off-target toxicity while enhancing membrane permeability.
Materials Science: In the realm of advanced materials, fluorinated biaryls are integral to the synthesis of liquid crystals and organic light-emitting diodes (OLEDs)[8]. The rigid biaryl core provides structural stability, while the fluorine atoms induce a strong permanent dipole moment. This dipole is essential for lowering the melting point and broadening the nematic phase range in liquid crystal displays (LCDs).
References
- Title: 794586-19-9 | 2-(3,5-difluorophenyl)
- Source: bidepharm.
- Source: medchemexpress.
- Source: lookchem.
- Source: sigmaaldrich.
- Title: Application Note: A Detailed Protocol for the Suzuki-Miyaura...
- Source: researchgate.
- Source: nih.
Sources
- 1. 794586-19-9|2-(3,5-difluorophenyl)phenol|2-(3,5-difluorophenyl)phenol|-范德生物科技公司 [bio-fount.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS:131003-12-84',5-Difluoro-[1,1'-biphenyl]-2-ol-毕得医药 [bidepharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Substrate-Based Fragment Identification for the Development of Selective, Nonpeptidic Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]

